3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole typically involves the reaction of 4,4’-difluoro chalcone with hydrazine derivatives. One common method is the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride in the presence of ethanolic sodium hydroxide solution . This reaction yields the desired pyrazole derivative through a cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but with trifluoromethyl groups instead of difluoromethoxy groups.
3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Another pyrazole derivative with fluorophenyl groups.
Uniqueness
3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to other pyrazole derivatives, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H18F4N2O2 |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H18F4N2O2/c1-15-2-8-18(9-3-15)30-22(17-6-12-20(13-7-17)32-24(27)28)14-21(29-30)16-4-10-19(11-5-16)31-23(25)26/h2-14,23-24H,1H3 |
InChI Key |
PVOZFMCMKVFCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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